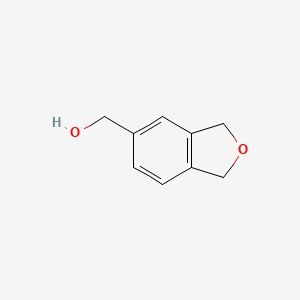

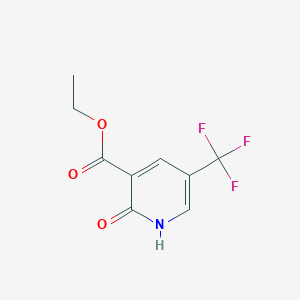

![molecular formula C12H7N3 B1320324 9H-吡啶并[3,4-b]吲哚-3-碳腈 CAS No. 83911-48-2](/img/structure/B1320324.png)

9H-吡啶并[3,4-b]吲哚-3-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

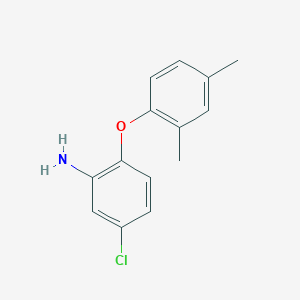

The compound 9H-Pyrido[3,4-b]indole-3-carbonitrile is a derivative of the pyridoindole family, which is known for its diverse biological activities and potential therapeutic applications. The structure of this compound is characterized by a pyridoindole core with a carbonitrile group attached to it. This core structure serves as a scaffold for various chemical modifications, leading to a wide range of derivatives with different properties and activities.

Synthesis Analysis

The synthesis of pyridoindole derivatives, such as 2,9-dihydro-9-methyl-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitrile compounds, has been achieved through a novel multicomponent approach. This method involves a one-pot cyclocondensation reaction using substituted (triethoxymethyl)arene, 1-methyl-1H-indol-2-ol, and cyanoacetamide in the presence of a silica-supported ionic liquid catalyst . This synthesis route is notable for its efficiency and the ability to introduce various aryl groups into the pyridoindole framework.

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile, provides insight into the spatial arrangement of the pyridoindole system. In this compound, the indole and central pyrrole rings are inclined at a specific angle, and the carbonitrile group is almost coplanar with the pyrrole ring . Such structural details are crucial for understanding the interaction of these compounds with biological targets and can influence their pharmacological properties.

Chemical Reactions Analysis

Although the provided data does not include specific chemical reactions involving 9H-Pyrido[3,4-b]indole-3-carbonitrile, the synthesis and structural analyses suggest that the carbonitrile group could be a reactive site for further chemical modifications. The presence of the carbonitrile group adjacent to the pyrrole ring may also influence the electronic properties of the molecule, potentially affecting its reactivity in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridoindole derivatives are influenced by their molecular structure. For instance, the crystal structure of the related compound mentioned earlier reveals the presence of N—H⋯N hydrogen bonds and π–π interactions, which contribute to the stability and packing of the molecules in the solid state . These interactions can affect the compound's solubility, melting point, and other physical properties. The dihedral angles between the rings and the planarity of the carbonitrile group are also important factors that can impact the chemical properties and reactivity of these compounds.

科学研究应用

化学合成和结构分析

9H-吡啶并[3,4-b]吲哚-3-碳腈衍生物在化学合成和结构分析中具有重要意义。Murakami等人(2010年)强调了通过涉及氮取代的过程,从非致突变化合物合成致突变化合物如9-(4'-氨基苯基)-9H-吡啶并[3,4-b]吲哚。这种化合物已被证明参与了致突变活性,展示了化学性质和生物活性中结构变化的重要性(Murakami et al., 2010)。同样,Meesala等人(2014年)讨论了一种有效的合成方法,用于9-苯基-9H-吡啶并[3,4-b]吲哚衍生物,并分析了它们的晶体结构,表明该化合物在结构化学和材料科学中的相关性(Meesala等人,2014年)。

分析方法和检测

该化合物及其衍生物在分析方法中也至关重要,特别是在食品中某些化合物的检测和定量中。Andrés等人(2010年)和Crotti等人(2010年)详细介绍了用于在肉类样品和食品中分离、定量和检测非极性杂环胺类化合物,包括9H-吡啶并[3,4-b]吲哚的新方法。这些研究强调了9H-吡啶并[3,4-b]吲哚-3-碳腈衍生物在增强食品安全和了解饮食风险因素方面的作用(de Andrés等人,2010年); (Crotti et al., 2010)。

制药研究和药物开发

在制药研究和药物开发中,Choudhary等人(2011年)合成了具有潜在抗糖尿病性能的9H-吡啶并[3,4-b]吲哚-3-碳腈衍生物的衍生物,突出了该化合物在开发新的治疗剂方面的潜力(Choudhary et al., 2011)。

腐蚀抑制

Lebrini等人(2010年,2013年)研究了9H-吡啶并[3,4-b]吲哚衍生物作为钢铁腐蚀抑制剂的作用,揭示了该化合物在工业维护和保护中的实际应用(Lebrini et al., 2010); (Lebrini et al., 2013)。

安全和危害

作用机制

Target of Action

The primary target of 9H-Pyrido[3,4-b]indole-3-carbonitrile is the cytochrome P450 (CYP) enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins .

Mode of Action

9H-Pyrido[3,4-b]indole-3-carbonitrile acts as an inhibitor of the CYP-mediated biotransformation . It inhibits the binding of oxygen to the CYP heme, which is a critical step in the metabolic process . This inhibition occurs at a much lower concentration than that required for its intercalation to DNA .

Biochemical Pathways

The compound’s action affects the metabolic pathways mediated by CYP enzymes . By inhibiting these enzymes, it can reduce the metabolism of certain substances, such as heterocyclic amines .

Pharmacokinetics

Given its solubility in organic solvents and insolubility in water , it may have limited bioavailability

Result of Action

The inhibition of CYP enzymes by 9H-Pyrido[3,4-b]indole-3-carbonitrile can lead to a reduction in the metabolism of certain substances . This can potentially alter their biological effects. For example, it has been shown to reduce the mutagenicities of certain heterocyclic amines .

Action Environment

The action of 9H-Pyrido[3,4-b]indole-3-carbonitrile can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in organic environments

属性

IUPAC Name |

9H-pyrido[3,4-b]indole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3/c13-6-8-5-10-9-3-1-2-4-11(9)15-12(10)7-14-8/h1-5,7,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLDZJANGRBUGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602000 |

Source

|

| Record name | 9H-beta-Carboline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Pyrido[3,4-b]indole-3-carbonitrile | |

CAS RN |

83911-48-2 |

Source

|

| Record name | 9H-beta-Carboline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)

![5-Ethoxybenzo[d]thiazole](/img/structure/B1320275.png)